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An In-depth Technical Guide to Hemoglobin Columbia Missouri

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hemoglobin Columbia Missouri is a rare, high-oxygen-affinity structural variant of

hemoglobin A (HbA). It results from a point mutation in one of the alpha-globin genes (HBA1 or

HBA2). Structurally, it is defined as α₂[88(F9) Ala→Val]β₂.[1] This substitution occurs at the

88th amino acid position of the alpha-globin chain, where alanine is replaced by valine.[1]

The primary clinical significance of this variant is its increased avidity for oxygen, which leads to

reduced oxygen delivery to peripheral tissues. This tissue hypoxia stimulates erythropoietin

production, resulting in a compensatory erythrocytosis (an increase in red blood cell mass).[1]

Individuals with this hemoglobinopathy are often asymptomatic, with the condition being

discovered incidentally during assessment for erythrocytosis.[1] Notably, Hemoglobin
Columbia Missouri is electrophoretically silent, meaning it does not separate from normal

Hemoglobin A using conventional cellulose acetate or isoelectric focusing methods, making it

challenging to detect with routine laboratory screening.[1]

Genetic and Biochemical Properties
The molecular basis of Hemoglobin Columbia Missouri is a missense mutation in an alpha-

globin gene, leading to an amino acid substitution in a region critical for hemoglobin's
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conformational changes during oxygen binding and release.

Genetic Mutation
Gene:HBA1 or HBA2 on chromosome 16.

Mutation Type: Single nucleotide polymorphism (SNP).

Amino Acid Change: Alanine to Valine at position 88 of the α-globin chain (α88 Ala>Val).[1]

Inheritance: Assumed to be autosomal dominant, as individuals are typically heterozygous

for the mutation and exhibit the phenotype.

Data Presentation: Biochemical and Hematological
Characteristics
Quantitative data for Hemoglobin Columbia Missouri is limited in published literature. The

defining characteristic is its high oxygen affinity, quantified by a low P50 value. Hematological

parameters are characterized by erythrocytosis, with other cell lines typically remaining within

normal limits.
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Parameter Reported Value Normal Adult Range Significance

Oxygen Affinity (P50,

whole blood)
19.3 torr[1] 24-28 mmHg

Significantly

decreased P50

indicates a left-shifted

oxygen-hemoglobin

dissociation curve and

high oxygen affinity.

Hemoglobin (Hb) Elevated 13.6-16.9 g/dL (Male)

Compensatory

response to tissue

hypoxia.

Hematocrit (Hct) Elevated 40-50% (Male)
Increased red blood

cell mass.

Red Blood Cell Count

(RBC)
Elevated

4.2-5.7 million/mcL

(Male)

Increased

erythropoiesis.

White Blood Cell

Count (WBC)
Normal

3.8-10.4

thousand/mm³

Differentiates from

myeloproliferative

neoplasms like

polycythemia vera.

Platelet Count (PLT) Normal
152-324

thousand/mm³ (Male)

Differentiates from

myeloproliferative

neoplasms.

Note: Specific quantitative values for Hb, Hct, and RBC for Hemoglobin Columbia Missouri
are not detailed in the primary case report beyond the description of erythrocytosis. The normal

ranges provided are typical adult male values for comparison.

Experimental Protocols
The diagnosis of Hemoglobin Columbia Missouri requires a high index of suspicion in cases

of unexplained erythrocytosis. Since it is not detectable by standard electrophoresis, a

specialized diagnostic workflow is necessary.
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Protocol 1: Oxygen-Hemoglobin Dissociation Curve and
P50 Measurement
This functional assay is the primary screening test to identify a high-oxygen-affinity

hemoglobinopathy.

Principle: The oxygen-hemoglobin dissociation curve is generated by exposing a whole blood

sample to decreasing oxygen tension and measuring the corresponding hemoglobin oxygen

saturation. The P50 is the partial pressure of oxygen (pO₂) at which hemoglobin is 50%

saturated. A low P50 value indicates high oxygen affinity.

Methodology (Representative Protocol using a Hemox™ Analyzer):

Sample Preparation:

Collect 1-5 mL of whole blood in a sodium heparin anticoagulant tube.

Prepare 50 µL of the whole blood sample.

Dilute the sample in 5 mL of Hemox™ Solution buffer (pH 7.4).[2][3] This step lyses the

red cells and stabilizes the hemoglobin.

Instrumentation and Calibration:

Warm the Hemox™ Analyzer sample chamber to 37°C.[2]

Introduce the sample-buffer mixture into the optical cuvette.

Calibrate the instrument according to the manufacturer's specifications.

Oxygenation and Deoxygenation:

Fully oxygenate the sample by bubbling compressed air through it for approximately 10

minutes until 100% saturation is achieved.[4]

Initiate the deoxygenation phase by bubbling compressed nitrogen through the sample.

This gradually removes dissolved oxygen.[2][4]
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Data Acquisition:

During deoxygenation, the instrument continuously measures the pO₂ via a Clark-type

oxygen electrode and the hemoglobin saturation via dual-wavelength spectrophotometry.

[2]

The data is plotted in real-time on an X-Y recorder or by software, generating a complete

oxygen dissociation curve.[2]

Analysis:

The P50 value is determined from the curve as the pO₂ value on the x-axis that

corresponds to 50% oxygen saturation on the y-axis.[2]

Compare the patient's P50 value to a normal control sample run under the same

conditions. A result such as 19.3 torr is significantly lower than the normal range of 24-28

torr, confirming a high-affinity hemoglobin.[1]

Protocol 2: HBA1/HBA2 Gene Sequencing
This is the definitive test to confirm the molecular basis of Hemoglobin Columbia Missouri.

Principle: Sanger sequencing is used to determine the exact nucleotide sequence of the coding

regions and intron-exon boundaries of the HBA1 and HBA2 genes to identify the specific point

mutation responsible for the amino acid change.

Methodology (Representative Protocol for Sanger Sequencing):

DNA Extraction:

Extract genomic DNA from a whole blood sample (collected in an EDTA tube) using a

commercial DNA extraction kit (e.g., Qiagen QIAamp DNA Blood Mini Kit).

Quantify the extracted DNA and assess its purity using spectrophotometry (e.g.,

NanoDrop).

Polymerase Chain Reaction (PCR) Amplification:
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Amplify the coding regions of the HBA1 and HBA2 genes. Due to the high homology

between the two genes, primers must be designed carefully to specifically amplify each

gene if differentiation is required, or to amplify both simultaneously if screening for any

alpha-globin variant.

PCR Reaction Mix (Example):

100-200 ng Genomic DNA

10 µM Forward Primer

10 µM Reverse Primer

2X PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

Nuclease-free water to final volume.

PCR Cycling Conditions (Example):

Initial Denaturation: 95°C for 5 minutes.

35 Cycles of:

Denaturation: 95°C for 30 seconds.

Annealing: 58-62°C for 30 seconds (primer-dependent).

Extension: 72°C for 1 minute.

Final Extension: 72°C for 10 minutes.

PCR Product Purification:

Verify the PCR product size and purity using agarose gel electrophoresis.

Purify the PCR product to remove primers and dNTPs using a commercial kit (e.g.,

ExoSAP-IT™ or a spin column-based kit).

Cycle Sequencing:
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Perform cycle sequencing reactions using the purified PCR product as a template and a

BigDye™ Terminator Cycle Sequencing Kit. Set up separate reactions for the forward and

reverse primers.

Sequencing and Analysis:

Purify the cycle sequencing products to remove unincorporated dyes.

Perform capillary electrophoresis on an automated DNA sequencer (e.g., Applied

Biosystems 3730xl).

Analyze the resulting electropherograms using sequencing analysis software (e.g.,

SeqMan or FinchTV). Align the patient's sequence to the HBA1 and HBA2 reference

sequences (e.g., NM_000558.5 and NM_000517.6) to identify any nucleotide changes.

The expected mutation for Hb Columbia Missouri is a G>T transversion at codon 88 (GCC

> GTC), resulting in the Ala>Val substitution.
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Caption: Genetic cascade from HBA gene mutation to the clinical phenotype of erythrocytosis.

Diagnostic Workflow for Hemoglobin Columbia Missouri
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Caption: Diagnostic algorithm for identifying Hemoglobin Columbia Missouri.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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